N~3~,N~3~-Diethyl-N-heptadecyl-beta-alaninamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N~3~,N~3~-Diethyl-N-heptadecyl-beta-alaninamide is a chemical compound with the molecular formula C24H50N2O It is a derivative of beta-alanine, featuring a long heptadecyl chain and diethyl groups attached to the nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N3,N~3~-Diethyl-N-heptadecyl-beta-alaninamide typically involves the reaction of beta-alanine with heptadecylamine and diethylamine. The reaction is carried out under controlled conditions, often using a solvent such as ethanol or methanol. The process involves heating the reactants to facilitate the formation of the amide bond.
Industrial Production Methods
In an industrial setting, the production of N3,N~3~-Diethyl-N-heptadecyl-beta-alaninamide may involve large-scale batch reactors where the reactants are mixed and heated under controlled conditions. The use of catalysts and optimized reaction parameters ensures high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
N~3~,N~3~-Diethyl-N-heptadecyl-beta-alaninamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can participate in nucleophilic substitution reactions, where the diethyl or heptadecyl groups can be replaced by other substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO~4~) and hydrogen peroxide (H~2~O~2~).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH~4~) or sodium borohydride (NaBH~4~) are used.
Substitution: Nucleophilic reagents like sodium azide (NaN~3~) or halides can be employed under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines or alcohols.
Scientific Research Applications
N~3~,N~3~-Diethyl-N-heptadecyl-beta-alaninamide has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of other complex molecules.
Biology: The compound can be used in studies involving cell membrane interactions due to its long hydrophobic chain.
Industry: Utilized in the formulation of specialty chemicals and surfactants.
Mechanism of Action
The mechanism of action of N3,N~3~-Diethyl-N-heptadecyl-beta-alaninamide involves its interaction with biological membranes. The long heptadecyl chain allows the compound to integrate into lipid bilayers, potentially altering membrane fluidity and permeability. This can affect various cellular processes, including signal transduction and transport mechanisms.
Comparison with Similar Compounds
Similar Compounds
N~1~,N~3~-Dimethyl-beta-alaninamide hydrochloride: Similar in structure but with methyl groups instead of diethyl and heptadecyl chains.
N~3~-Acetyl-N~1~-heptadecyl-beta-alaninamide: Features an acetyl group instead of diethyl groups.
Uniqueness
N~3~,N~3~-Diethyl-N-heptadecyl-beta-alaninamide is unique due to its combination of a long hydrophobic chain and diethyl groups, which confer distinct physicochemical properties. This makes it particularly useful in applications requiring membrane integration and interaction.
Properties
CAS No. |
61237-18-1 |
---|---|
Molecular Formula |
C24H50N2O |
Molecular Weight |
382.7 g/mol |
IUPAC Name |
3-(diethylamino)-N-heptadecylpropanamide |
InChI |
InChI=1S/C24H50N2O/c1-4-7-8-9-10-11-12-13-14-15-16-17-18-19-20-22-25-24(27)21-23-26(5-2)6-3/h4-23H2,1-3H3,(H,25,27) |
InChI Key |
LZZWPICKFGIFSH-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCCCCCNC(=O)CCN(CC)CC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.